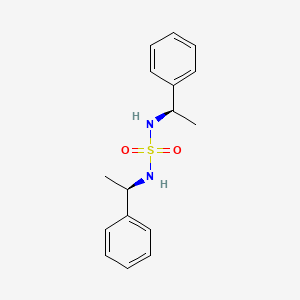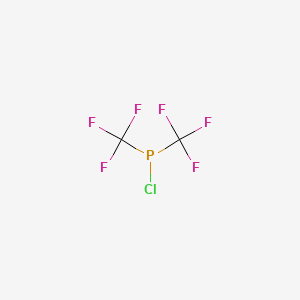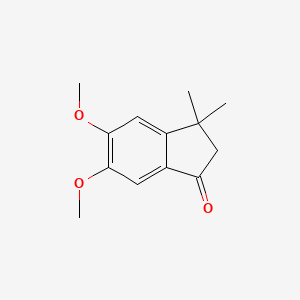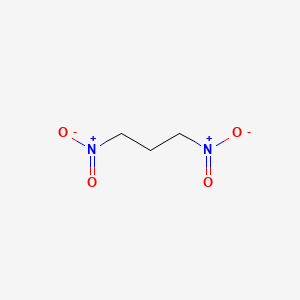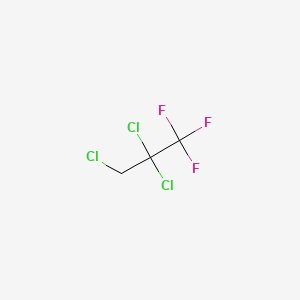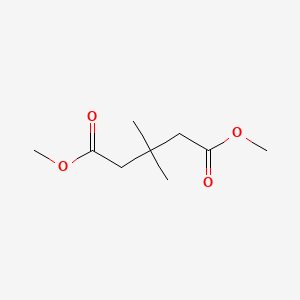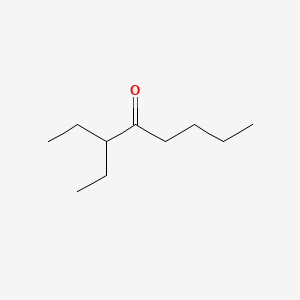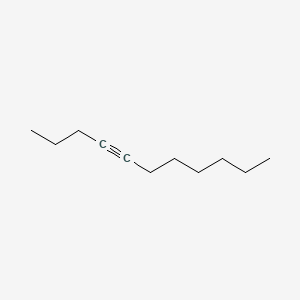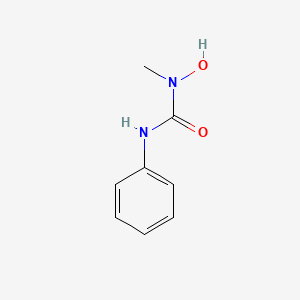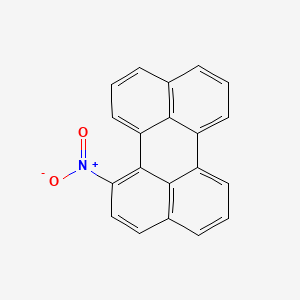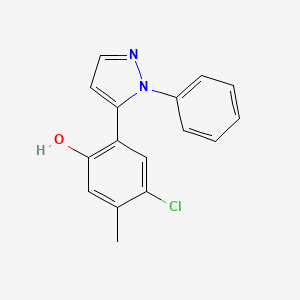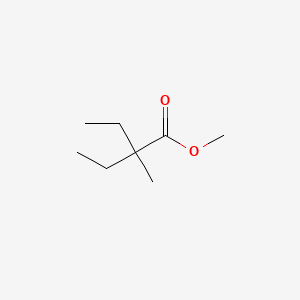
Methyl 2-ethyl-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethyl-2-methylbutanoate is an organic compound with the molecular formula C8H16O2. It is an ester derived from butanoic acid and is known for its fruity odor, which makes it a common additive in the flavor and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-ethyl-2-methyl-, methyl ester typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-ethyl-2-methyl-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-ethyl-2-methylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and methanol.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethyl-2-methylbutanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industries due to its fruity odor.
Wirkmechanismus
The mechanism of action of butanoic acid, 2-ethyl-2-methyl-, methyl ester involves its interaction with cellular membranes and enzymes. The ester can penetrate cell membranes and affect various biochemical pathways, leading to changes in cellular function. Its molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 2-methyl-, ethyl ester
- Butanoic acid, 2-methyl-, methyl ester
- Butanoic acid, 2-ethyl-, methyl ester
Uniqueness
Methyl 2-ethyl-2-methylbutanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its fruity odor and reactivity make it particularly valuable in the flavor and fragrance industries, setting it apart from other similar esters.
Eigenschaften
CAS-Nummer |
5296-70-8 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
methyl 2-ethyl-2-methylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-5-8(3,6-2)7(9)10-4/h5-6H2,1-4H3 |
InChI-Schlüssel |
RUFXPLNQCKJCCF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C(=O)OC |
Kanonische SMILES |
CCC(C)(CC)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
